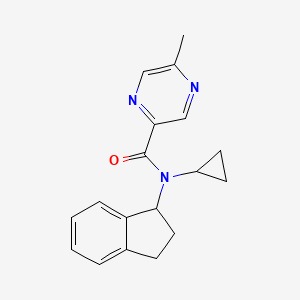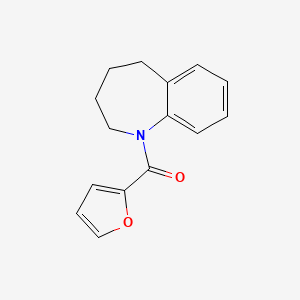![molecular formula C16H20N2O3 B7513841 Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone, also known as CPMM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CPMM is a piperazinyl ketone derivative that has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, to induce its pharmacological effects. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be easily modified to produce analogs with different pharmacological properties. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone is also stable under various conditions, making it suitable for long-term storage and transportation. However, Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone can also be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders. Another direction is to explore its potential as a diagnostic tool for cancer detection. Additionally, further studies are needed to elucidate the mechanism of action of Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone and to identify its cellular targets. Finally, the development of Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone analogs with improved pharmacological properties is an area of future research.
Méthodes De Synthèse
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone can be synthesized through a series of chemical reactions. The initial step involves the reaction of 2-methoxybenzoyl chloride with piperazine to form 4-(2-methoxybenzoyl)piperazine. This intermediate is then reacted with cyclopropylcarbonyl chloride to yield Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone has been studied for its potential use as a diagnostic tool for cancer detection.
Propriétés
IUPAC Name |
cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-5-3-2-4-13(14)16(20)18-10-8-17(9-11-18)15(19)12-6-7-12/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMNRRRLTCCYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![Methyl 3-[(2-acetamido-1,3-thiazole-4-carbonyl)amino]propanoate](/img/structure/B7513807.png)

![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)


![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)

